molecular formula C17H15N3O3 B14216015 4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium CAS No. 781671-17-8

4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium

Cat. No.: B14216015
CAS No.: 781671-17-8
M. Wt: 309.32 g/mol
InChI Key: JQCFDZPYYWADSN-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium is a complex organic compound that combines the structural elements of 4-aminobenzoic acid and a bipyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium typically involves the reaction of 4-aminobenzoic acid with a bipyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cycloaddition reaction. This reaction is carried out in the presence of carbon monoxide and amines, using acetonitrile as the solvent and copper acetate as the oxidant .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the reduction of 4-nitrobenzoic acid followed by the Hoffman degradation of the monoamide derived from terephthalic acid . These methods are chosen for their efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, carbon monoxide, and various amines. The reactions are typically carried out in solvents like acetonitrile, with copper acetate and oxygen serving as oxidants .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline-2,4-diones, which have significant pharmacological and biological activities .

Scientific Research Applications

4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly for its anticancer and antiviral properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as chitin synthase and cytosolic phospholipase A2, leading to its biological effects . The exact pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

781671-17-8

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

4-aminobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium

InChI

InChI=1S/C10H8N2O.C7H7NO2/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9;8-6-3-1-5(2-4-6)7(9)10/h1-8H;1-4H,8H2,(H,9,10)

InChI Key

JQCFDZPYYWADSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-].C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

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